![molecular formula C12H20O2 B13014679 3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13014679.png)
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4-Trimethylbicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core with three methyl groups and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several methods. One notable approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . Another approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反応の分析
Types of Reactions
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols.
科学的研究の応用
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit bacterial enzymes, leading to antibacterial activity . The bicyclic structure allows for unique interactions with biological molecules, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Uniqueness
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of three methyl groups on the bicyclic core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other bicyclo[2.2.2]octane derivatives and contributes to its specific applications in research and industry.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
3,3,4-trimethylbicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-10(2)8-12(9(13)14)6-4-11(10,3)5-7-12/h4-8H2,1-3H3,(H,13,14) |
InChIキー |
RNMBQTQFAUUATH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CCC1(CC2)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


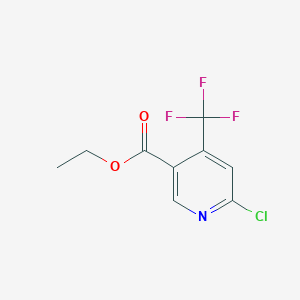

![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)
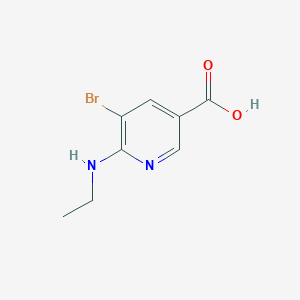
![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)

![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
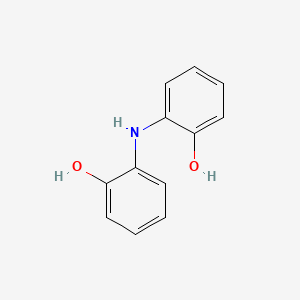
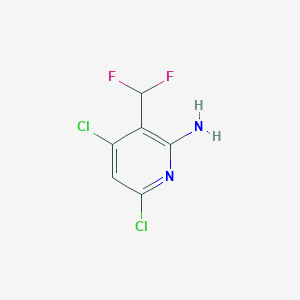
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)

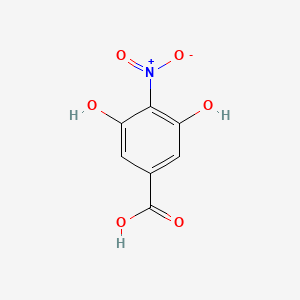
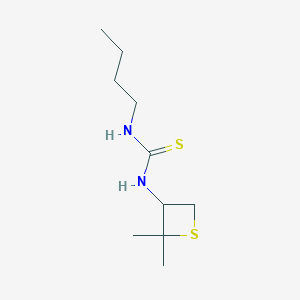
![1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)
